N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide, also known as VPC-13789, is a synthetic compound that has emerged as a potent and selective inhibitor of the human androgen receptor. This compound is particularly significant in the context of treating castration-resistant prostate cancer, where traditional therapies often fail due to the development of resistance.
The compound was developed through extensive medicinal chemistry and molecular modeling efforts aimed at improving the pharmacokinetic properties of existing androgen receptor antagonists. Its synthesis and characterization were detailed in various studies, including patent filings and peer-reviewed articles focused on its mechanism of action and therapeutic potential against prostate cancer .
The synthesis of N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide involves several key steps:
These methods are designed to maximize yield while ensuring high purity of the final product .
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize byproducts. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The compound has a molecular formula of and a molecular weight of approximately 350.31 g/mol. The presence of trifluoromethyl groups significantly influences its biological activity and pharmacokinetic properties.
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide undergoes several chemical reactions pertinent to its function as an antiandrogen:
These reactions are crucial for understanding how VPC-13789 exerts its therapeutic effects in prostate cancer treatment .
The mechanism by which N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide operates involves:
This dual action contributes to its efficacy against both androgen-dependent and enzalutamide-resistant prostate cancer cell lines .
Experimental data indicate that VPC-13789 significantly reduces prostate-specific antigen levels in treated animal models, underscoring its potential as a therapeutic agent in managing castration-resistant prostate cancer .
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide is characterized by:
Key chemical properties include:
These properties are critical for formulating effective drug delivery systems .
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide has significant applications in:
The ongoing research into this compound continues to reveal its potential for broader applications in oncology and beyond .
CAS No.: 5843-53-8
CAS No.: 40054-73-7
CAS No.: 474923-51-8
CAS No.: 55179-53-8
CAS No.: 82796-87-0
CAS No.: